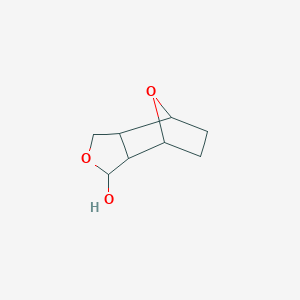
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the appropriate isobenzofuranone derivative.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a reagent like hydrogen peroxide in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Applications De Recherche Scientifique
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The butyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- can be compared with other similar compounds, such as:
1(3H)-Isobenzofuranone, 3-methyl-4-hydroxy-: This compound has a methyl group instead of a butyl group, leading to different chemical and biological properties.
1(3H)-Isobenzofuranone, 3-ethyl-4-hydroxy-:
The uniqueness of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
74459-24-8 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(3S)-3-butyl-4-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-7-10-11-8(12(14)15-10)5-4-6-9(11)13/h4-6,10,13H,2-3,7H2,1H3/t10-/m0/s1 |
Clé InChI |
JQSVHBFDZXZENO-JTQLQIEISA-N |
SMILES isomérique |
CCCC[C@H]1C2=C(C=CC=C2O)C(=O)O1 |
SMILES canonique |
CCCCC1C2=C(C=CC=C2O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





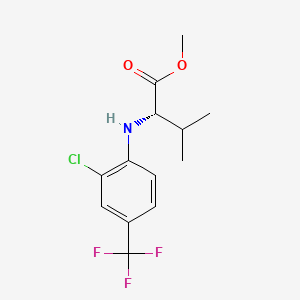

![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
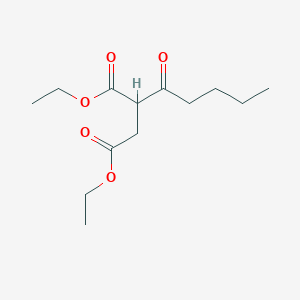
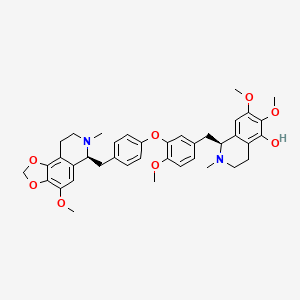
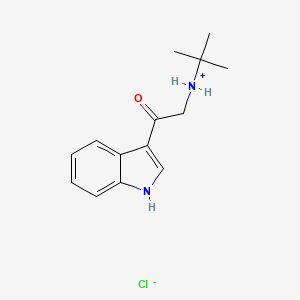
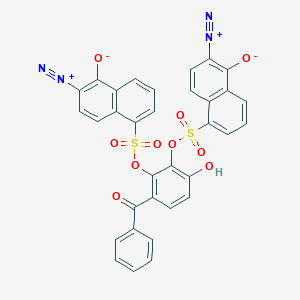
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)
